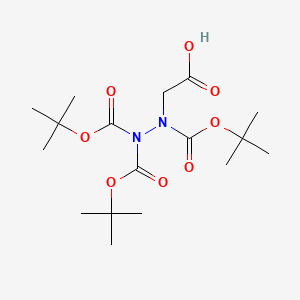
tri-Boc-hydrazinoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl N-(carboxymethyl)hydrazinetricarboxylate, commonly known as tri-Boc-hydrazinoacetic acid, is a compound with the molecular formula C17H30N2O8 and a molecular weight of 390.43 g/mol . It is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-Boc-hydrazinoacetic acid can be synthesized through a multi-step process involving the protection of hydrazine with tert-butoxycarbonyl (Boc) groups. The synthesis typically involves the following steps:
Protection of Hydrazine: Hydrazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form di-Boc-hydrazine.
Carboxymethylation: Di-Boc-hydrazine is then reacted with bromoacetic acid to introduce the carboxymethyl group.
Final Protection: The resulting compound is further protected with an additional Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-Boc-hydrazinoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the hydrazine moiety.
Coupling Reactions: It can be used in peptide coupling reactions, where it acts as a protecting group for amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove Boc groups.
Major Products Formed
Deprotected Hydrazine: Removal of Boc groups yields hydrazinoacetic acid.
Peptide Conjugates: Coupling reactions with amino acids or peptides result in the formation of peptide conjugates.
Applications De Recherche Scientifique
Tri-Boc-hydrazinoacetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides and proteins.
Drug Delivery: It is used in the development of polymeric hydrogels for controlled drug delivery applications.
Tissue Engineering: The compound is explored for its potential in tissue engineering due to its ability to form hydrogels with tunable physicochemical properties.
Mécanisme D'action
Tri-Boc-hydrazinoacetic acid exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Boc groups prevent unwanted side reactions, allowing for selective functionalization of the hydrazine moiety. The compound can form hydrazone linkages with aldehydes and ketones, which are useful in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl N-(carboxymethyl)hydrazinetricarboxylate: Similar in structure but with one less Boc group.
Boc-aminooxyacetic acid: Another protecting group used in peptide synthesis.
Uniqueness
Tri-Boc-hydrazinoacetic acid is unique due to its three Boc protecting groups, which provide enhanced stability and selectivity in chemical reactions compared to compounds with fewer Boc groups .
Propriétés
IUPAC Name |
2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRNHDLQBNOYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-41-0 |
Source


|
| Record name | Tri-Boc-hydrazinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
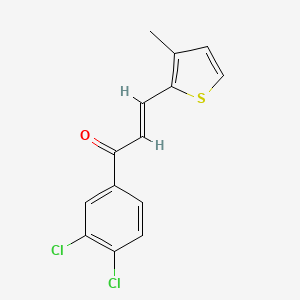


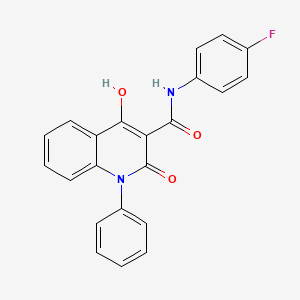


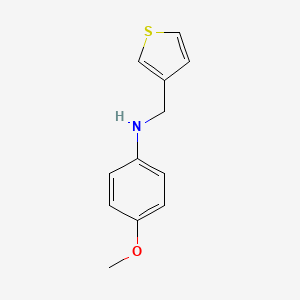
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)


![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)
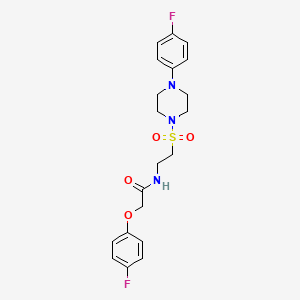
![1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2722682.png)
